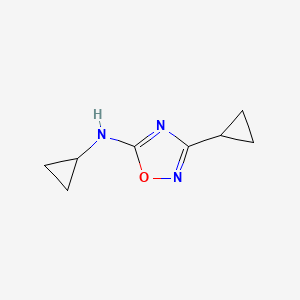![molecular formula C8H13BrN4O B13079130 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13079130.png)
5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the Oxane Ring: The oxane ring can be introduced through a nucleophilic substitution reaction where an oxane derivative reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the bromine atom, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, such as using a polar aprotic solvent like dimethylformamide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the oxane ring.
Reduction: Reduced triazole derivatives or debrominated products.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential biological activities make it a candidate for drug development. Its structure can be modified to enhance its pharmacokinetic and pharmacodynamic properties, making it suitable for various therapeutic applications.
Industry
Industrially, the compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties allow for the creation of products with specific desired characteristics.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The bromine atom and oxane ring may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-[(tetrahydro-2H-pyran-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- 5-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylate
Uniqueness
Compared to similar compounds, 5-Bromo-1-[(oxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine features a unique combination of a bromine atom, an oxane ring, and a triazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H13BrN4O |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-1-(oxan-2-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4O/c9-7-11-8(10)12-13(7)5-6-3-1-2-4-14-6/h6H,1-5H2,(H2,10,12) |
InChI Key |
NRQSVRDMBXWODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Propan-2-yl)-1H-imidazol-5-yl]aniline](/img/structure/B13079055.png)








![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)
![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)


